molecular formula C35H42P2 B14414657 Phosphine, 1,11-undecanediylbis[diphenyl- CAS No. 82195-41-3

Phosphine, 1,11-undecanediylbis[diphenyl-

Cat. No.: B14414657
CAS No.: 82195-41-3
M. Wt: 524.7 g/mol
InChI Key: MFHSYIVISVGDEE-UHFFFAOYSA-N
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Description

Phosphine, 1,11-undecanediylbis[diphenyl- is an organophosphorus compound with the molecular formula C35H42P2 and a molecular weight of 524.655502 g/mol . This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique properties and reactivity.

Preparation Methods

The synthesis of Phosphine, 1,11-undecanediylbis[diphenyl- typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents . This method is favored due to its versatility and efficiency. The general reaction scheme involves the interaction of a chlorophosphine with an organomagnesium halide to form the desired phosphine compound. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Phosphine, 1,11-undecanediylbis[diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine can lead to the formation of phosphine oxides, while reduction can yield phosphine hydrides.

Scientific Research Applications

Phosphine, 1,11-undecanediylbis[diphenyl- has numerous applications in scientific research, particularly in the fields of chemistry and catalysis It is commonly used as a ligand in transition metal catalysis, where it facilitates various organic transformations

Mechanism of Action

The mechanism of action of Phosphine, 1,11-undecanediylbis[diphenyl- involves its ability to act as a ligand, coordinating with metal centers to form stable complexes . These complexes can then participate in various catalytic cycles, promoting reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved in these processes are primarily related to the metal-ligand interactions and the subsequent activation of substrates.

Comparison with Similar Compounds

Phosphine, 1,11-undecanediylbis[diphenyl- can be compared to other similar compounds such as Phosphine, 1,2-ethanediylbis[diphenyl- and Phosphine, 1,1-diphenyl-2-(diphenylphosphino)ethane . These compounds share similar structural features and reactivity but differ in their specific applications and properties. For instance, Phosphine, 1,2-ethanediylbis[diphenyl- is often used in different catalytic processes due to its shorter carbon chain, which affects its steric and electronic properties.

Conclusion

Phosphine, 1,11-undecanediylbis[diphenyl- is a versatile and valuable compound in the field of chemistry. Its unique properties and reactivity make it an essential component in various scientific research applications, particularly in catalysis and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in both academic and industrial settings.

Properties

CAS No.

82195-41-3

Molecular Formula

C35H42P2

Molecular Weight

524.7 g/mol

IUPAC Name

11-diphenylphosphanylundecyl(diphenyl)phosphane

InChI

InChI=1S/C35H42P2/c1(2-4-6-20-30-36(32-22-12-8-13-23-32)33-24-14-9-15-25-33)3-5-7-21-31-37(34-26-16-10-17-27-34)35-28-18-11-19-29-35/h8-19,22-29H,1-7,20-21,30-31H2

InChI Key

MFHSYIVISVGDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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